Methyl naphtho[1,2-b]furan-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl benzo[g][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)12-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12/h2-8H,1H3 |
InChI Key |
NJTQDYMAKSKKNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Strategies for Naphtho 1,2 B Furan 2 Carboxylate Frameworks
Classical and Modern Approaches for Naphthofuran Ring System Construction
The fundamental challenge in synthesizing naphthofurans lies in the regioselective formation of the furan (B31954) ring fused to the naphthalene (B1677914) core. Chemists have devised a variety of approaches that can be broadly categorized into annulation/cyclization reactions, rearrangement-based syntheses, and condensation/cyclodehydration pathways.
Naphthoquinones, particularly 1,4-naphthoquinones, are versatile precursors for building the naphtho[1,2-b]furan (B1202928) skeleton through annulation and cycloaddition reactions. rsc.orgrsc.org A prominent strategy is the formal [3+2] cycloaddition, where the naphthoquinone acts as a three-carbon component.
One such method involves the ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with alkenes, which yields dihydrofuranonaphthoquinones. rsc.orgrsc.org Similarly, visible-light-mediated [3+2] cycloaddition reactions between 2-hydroxy-1,4-naphthoquinones and alkenes or alkynes provide a green and efficient route to dihydronaphtho[2,3-b]furan-4,9-diones and naphtho[2,3-b]furan-4,9-diones, respectively. nih.gov
Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the regioselective formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, leading to the formation of naphtho[1,2-b]furan-3-carboxamides. rsc.orgrsc.org This reaction proceeds through a cascade process involving Michael addition, cyclization, and dehydration. rsc.org The choice of catalyst and solvent is crucial; for instance, while In(OTf)₃ provides good yields, other Lewis acids like CaCl₂, LiBr, or ZnCl₂ were found to be ineffective. rsc.org
Table 1: Examples of In(OTf)₃-Catalyzed Cycloaddition for Naphtho[1,2-b]furan Synthesis rsc.org
| Starting Material 1 | Starting Material 2 | Catalyst (mol%) | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | 3-Oxo-N-phenylbutanamide | In(OTf)₃ (10) | Acetonitrile | Methyl 5-hydroxy-2-methyl-3-(phenylcarbamoyl)naphtho[1,2-b]furan-4-carboxylate | 95 |
| Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | N-(4-chlorophenyl)-3-oxobutanamide | In(OTf)₃ (10) | Acetonitrile | Methyl 3-((4-chlorophenyl)carbamoyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-carboxylate | 91 |
| Phenyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | N-benzyl-3-oxobutanamide | In(OTf)₃ (10) | Acetonitrile | Phenyl 3-(benzylcarbamoyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-carboxylate | 78 |
Another approach involves the iodine-mediated cyclization of 2-hydroxy-3-vinyl-1,4-naphthoquinones, which can produce both linear and angular naphthofuroquinones with high regioselectivity. rsc.org
Rearrangement reactions provide an elegant pathway to dihydronaphthofurans, which can subsequently be aromatized to the corresponding naphthofurans. nih.govrsc.org The Claisen rearrangement is a classical example. nih.gov This process typically begins with the allylation of a naphthol, such as 2-naphthol (B1666908), to form an allyl naphthyl ether. nih.gov Thermal rearrangement of this ether leads to an allyl-substituted naphthol, which then undergoes cyclization to yield a dihydronaphthofuran. nih.gov For instance, the condensation of 2-naphthol with β-methyl allyl chloride affords β-methylallyl-2-naphthyl ether, which upon Claisen rearrangement and subsequent cyclization, produces 1,2-dihydro-2,2-dimethylnaphtho[2,1-b]furan. rsc.orgnih.gov
More recent developments include the Heyns rearrangement in one-pot multicomponent reactions. acs.orgacs.org A method for preparing polysubstituted 1,2-dihydronaphthofurans utilizes a cascade of reactions including a Heyns rearrangement, oxidation, Friedel–Crafts reaction, and stereoselective cyclization starting from α-hydroxyl ketones, β-naphthols, and aromatic amines. acs.orgacs.org This approach is notable for its use of air as the oxidant and a simple benzoic acid catalyst, affording high yields and diastereoselectivity. acs.orgacs.org
An electrocatalytic 3,3-rearrangement/cyclization of propargylic aryl ethers has also been developed for the synthesis of naphtho[1,2-b]furan-2-carbaldehydes and their naphtho[2,1-b]furan (B1199300) isomers under mild, metal-free conditions. researchgate.net
Condensation reactions, followed by cyclodehydration, represent a direct and traditional route to the naphthofuran ring system. A common starting material for this pathway is 2-hydroxy-1-naphthaldehyde. nih.gov This precursor can be reacted with compounds like ethyl chloroacetate (B1199739) in the presence of a base such as anhydrous potassium carbonate in DMF. nih.gov The initial condensation is followed by an intramolecular cyclization and dehydration to furnish the ethyl ester of naphtho[2,1-b]furan-2-carboxylic acid. nih.gov Similarly, reacting 2-hydroxy-1-naphthonitrile (B3053296) with reagents like bromoacetone (B165879) or ethyl bromoacetate (B1195939) can also lead to the formation of the naphthofuran skeleton. researchgate.net
The reaction of 2-naphthol with glyoxal (B1671930) in the presence of potassium hydroxide (B78521) is another example, which yields 1,2-dihydronaphtho[2,1-b]furan-1,2-diol. rsc.org Furthermore, multicomponent condensation reactions involving β-naphthol, various aldehydes, and other active methylene (B1212753) compounds, often under the influence of an eco-friendly catalyst, provide a powerful strategy for synthesizing diverse naphthopyran derivatives, which are structurally related to naphthofurans. fardapaper.irresearchgate.net
Regioselective Synthesis of Naphtho[1,2-b]furan-2-carboxylate Derivatives
Achieving regioselectivity is paramount when targeting a specific isomer like naphtho[1,2-b]furan-2-carboxylate. The synthetic strategy must control both the fusion of the furan ring to the '1,2-' or 'b' face of the naphthalene core and the placement of the carboxylate group at the C-2 position of the furan ring.
A straightforward method to obtain Methyl naphtho[1,2-b]furan-2-carboxylate is through the esterification of the corresponding Naphtho[1,2-b]furan-2-carboxylic acid. The synthesis of this carboxylic acid precursor has been reported, for example, by the reaction of 2-aceto-1-naphthol with ethyl bromomalonate in acetone (B3395972) with potassium carbonate, followed by hydrolysis. oup.com
The esterification itself can be accomplished through several standard methods. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic approach. libretexts.org This reaction is reversible, and its efficiency is enhanced by using a large excess of the alcohol (in this case, methanol) and a strong acid catalyst like H₂SO₄ or HCl. libretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org
For more sensitive or sterically hindered substrates, milder methods are employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method for forming esters at room temperature with high yields and minimal side products. organic-chemistry.org
Table 2: General Esterification Methods
| Method | Reagents | Key Features | Ref. |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reversible; driven by excess alcohol. | libretexts.org |
| DCC/DMAP Coupling | Carboxylic Acid, Alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) | High yields, mild conditions, suitable for sterically hindered substrates. | organic-chemistry.org |
| Alkyl Halide Reaction | Carboxylate Anion, Primary Alkyl Halide (e.g., Methyl Iodide) | Sₙ2 reaction mechanism. | libretexts.org |
Hydrolysis of existing esters, such as ethyl naphtho[1,2-b]furan-2-carboxylates, using a base like potassium hydroxide in methanol (B129727), provides the carboxylic acid, which can then be re-esterified with methanol to yield the desired methyl ester. jst.go.jp
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental compatibility, principles embodied by one-pot and multicomponent reactions (MCRs). fardapaper.ir These strategies allow for the construction of complex molecules like naphtho[1,2-b]furan-2-carboxylates from simple precursors in a single synthetic operation, avoiding the isolation of intermediates.
A one-pot synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates has been reported from the reaction of substituted naphthols with ethyl 2,3-dibromopropanoate in the presence of K₂CO₃. rsc.org This reaction proceeds via an in-situ formation of ethyl 2-bromoacrylate, followed by a Michael addition of the naphthalenolate and subsequent intramolecular cyclization. rsc.org
Researchers have also developed a one-pot, three-component reaction for synthesizing functionalized naphtho[2,1-b]furan derivatives from Meldrum's acid, arylglyoxals, and β-naphthol. researchgate.net Similarly, a one-pot synthesis for naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives involves the base-promoted C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone. researchgate.net While these examples yield differently substituted or isomeric naphthofurans, the principles are applicable to the design of MCRs for the target molecule. An efficient one-pot synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been achieved via a microwave-assisted reaction, highlighting the utility of modern techniques in accelerating these complex transformations. mdpi.com
The development of indium(III) triflate-catalyzed cascade formal [3+2] cycloadditions represents a significant advance, providing a novel and efficient one-step synthesis of biologically interesting naphtho[1,2-b]furan-3-carboxamides from readily available 1,4-naphthoquinones and β-ketoamides. rsc.org
Catalytic Protocols in Naphthofuran Ester Synthesis
Catalysis plays a pivotal role in the modern synthesis of naphthofuran esters, providing efficient and selective pathways that often operate under mild conditions. Both transition metals and organocatalysts, as well as simple acids and bases, have been effectively employed to construct and functionalize the naphtho[1,2-b]furan-2-carboxylate core.
Transition metal catalysis offers powerful tools for the synthesis of complex heterocyclic systems like naphthofurans. These methods include direct cyclizations to form the furan ring and subsequent functionalizations of the pre-formed scaffold.
A notable example is the indium(III) triflate (In(OTf)₃)-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. rsc.orgdntb.gov.uarsc.org This methodology provides a regioselective and efficient route to highly substituted naphtho[1,2-b]furan-3-carboxamides in good to excellent yields. rsc.orgrsc.org Although this reaction yields a carboxamide at the 3-position rather than a carboxylate at the 2-position, it demonstrates a powerful transition metal-catalyzed approach to the core naphtho[1,2-b]furan structure. The proposed mechanism involves a Michael addition of the β-ketoamide to the naphthoquinone, followed by an intramolecular cyclization and dehydration/aromatization sequence to furnish the final product. rsc.org
Other Lewis acids have been explored for similar transformations. While catalysts like AgOTf showed only trace product formation, and others such as CaCl₂, LiBr, and ZnCl₂ were ineffective, In(OTf)₃ proved to be uniquely efficient for this specific cycloaddition. rsc.org
Furthermore, transition metals, particularly palladium, are instrumental in the functionalization of the naphtho[1,2-b]furan-2-carboxylate scaffold. For instance, ethyl 5-bromo-naphtho[1,2-b]furan-2-carboxylate can be coupled with a variety of aryl- and heteroaryl-boronic acids under standard Suzuki coupling conditions to introduce diverse substituents at the 5-position. jst.go.jp This highlights the utility of palladium catalysis in building molecular complexity on a pre-existing naphthofuran ester framework.
Alternative transition metal-catalyzed approaches include the use of ceric ammonium nitrate (CAN) for the reaction of 1,4-naphthoquinones with olefins to create 2,3-dihydronaphtho[1,2-b]furans and silver triflate (AgOTf) for the intramolecular transannulation of specific ketones into the same dihydro structure. rsc.orgrsc.org
Table 1: Examples of Transition Metal-Catalyzed Reactions for Naphthofuran Synthesis
| Catalyst | Reactants | Product Type | Yield | Reference |
| In(OTf)₃ | 1,4-Naphthoquinone, β-Ketoamide | Naphtho[1,2-b]furan-3-carboxamide | Good to Excellent | rsc.orgrsc.org |
| Pd Catalyst | Ethyl 5-bromo-naphtho[1,2-b]furan-2-carboxylate, Arylboronic acid | 5-Aryl-naphtho[1,2-b]furan-2-carboxylate | Not specified | jst.go.jp |
| AgOTf | ((2-Alkynyl)aryl)cyclopropyl ketone | 2,3-Dihydronaphtho[1,2-b]furan | 62-93% | rsc.org |
| CAN | 1,4-Naphthoquinone, Olefin | 2,3-Dihydronaphtho[1,2-b]furan | Not specified | rsc.org |
Acid- and base-mediated reactions represent a more classical yet highly effective strategy for constructing the naphtho[1,2-b]furan-2-carboxylate system. These methods are often straightforward and utilize readily available and inexpensive reagents.
A common and direct synthesis of the ethyl naphtho[1,2-b]furan-2-carboxylate core involves the reaction of 1-hydroxy-2-naphthaldehyde (B49639) with ethyl bromoacetate. jst.go.jp This transformation is typically mediated by a base, such as potassium carbonate (K₂CO₃), in a suitable solvent. The reaction proceeds via an initial O-alkylation of the naphtholic hydroxyl group, followed by an intramolecular condensation to form the furan ring.
Similarly, a base-mediated approach is used in the reaction between 2-hydroxynaphthalene-1,4-dione and alkyl 3-bromo-3-nitroacrylates. beilstein-journals.org In the presence of potassium acetate (B1210297) (AcOK), this reaction yields a mixture of products, including alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylates. beilstein-journals.org
Base-catalyzed hydrolysis is a fundamental subsequent step, converting the synthesized ester into the corresponding carboxylic acid, which is a key intermediate for further derivatization. jst.go.jp This is typically achieved using strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent under reflux conditions. jst.go.jp
While specific examples of organocatalysis for the direct synthesis of this compound are not prominent, the development of organocatalyzed asymmetric syntheses for related 2,3-dihydronaphtho[1,2-b]furan-2-ols from quinones and aldehydes has been reported, suggesting potential future applications in creating chiral naphthofuran frameworks. rsc.orgrsc.org
Table 2: Acid/Base-Mediated Syntheses of Naphtho[1,2-b]furan Derivatives
| Reagents | Mediator/Catalyst | Product | Reaction Type | Reference |
| 1-Hydroxy-2-naphthaldehyde, Ethyl bromoacetate | K₂CO₃ (Base) | Ethyl naphtho[1,2-b]furan-2-carboxylate | Cyclization | jst.go.jp |
| 2-Hydroxynaphthalene-1,4-dione, Alkyl 3-bromo-3-nitroacrylate | AcOK (Base) | Alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate | Cyclization | beilstein-journals.org |
| Ethyl naphtho[1,2-b]furan-2-carboxylate | KOH or NaOH (Base) | Naphtho[1,2-b]furan-2-carboxylic acid | Hydrolysis | jst.go.jp |
| Naphtho[2,1-b]furan-2-carbohydrazide (B1303883), Chalcones | Acetic Acid (Acid) | 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-pyrazoles | Condensation | nih.gov |
Derivatization and Functional Group Interconversions on the Naphthofuran-2-carboxylate Scaffold
The naphtho[1,2-b]furan-2-carboxylate scaffold, and particularly its methyl or ethyl ester, is a versatile platform for chemical modification. The ester group itself, along with the aromatic naphthofuran core, provides multiple sites for functional group interconversions (FGIs) and derivatization, enabling the synthesis of a wide array of analogues for structure-activity relationship studies.
A primary functional group interconversion is the hydrolysis of the ester (e.g., methyl or ethyl naphtho[1,2-b]furan-2-carboxylate) to its corresponding carboxylic acid. jst.go.jp This is a crucial step, as the carboxylic acid is a common precursor for many other functional groups. The reaction is typically carried out via saponification with a base like potassium hydroxide in refluxing methanol or ethanol. jst.go.jp
The resulting naphtho[1,2-b]furan-2-carboxylic acid can be readily converted into a more reactive acid chloride. jst.go.jp Treatment with thionyl chloride (SOCl₂) effectively transforms the carboxylic acid into naphtho[1,2-b]furan-2-carbonyl chloride, which serves as a highly reactive electrophile for the synthesis of amides and other ester derivatives. jst.go.jp
For the related naphtho[2,1-b]furan isomer, the ethyl ester has been converted directly to naphtho[2,1-b]furan-2-carbohydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol. arkat-usa.orgijpcbs.com This hydrazide is a key building block for synthesizing a variety of heterocyclic derivatives, such as Schiff bases (by condensation with aldehydes) and oxadiazoles. arkat-usa.orgijpcbs.com
The aromatic core of the scaffold can also be functionalized. For example, ethyl naphtho[1,2-b]furan-2-carboxylate undergoes regioselective bromination at the 5-position upon treatment with bromine. jst.go.jp This 5-bromo derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of various aryl and heteroaryl groups at this position. jst.go.jp
Table 3: Key Functional Group Interconversions of the Naphthofuran-2-carboxylate Scaffold
| Starting Material | Reagent(s) | Product | Transformation | Reference |
| Ethyl naphtho[1,2-b]furan-2-carboxylate | KOH or NaOH | Naphtho[1,2-b]furan-2-carboxylic acid | Ester Hydrolysis | jst.go.jp |
| Naphtho[1,2-b]furan-2-carboxylic acid | SOCl₂ | Naphtho[1,2-b]furan-2-carbonyl chloride | Carboxylic Acid to Acid Chloride | jst.go.jp |
| Naphtho[1,2-b]furan-2-carbonyl chloride | Amine | Naphtho[1,2-b]furan-2-carboxamide | Amide Formation | jst.go.jp |
| Ethyl naphtho[1,2-b]furan-2-carboxylate | Bromine | Ethyl 5-bromo-naphtho[1,2-b]furan-2-carboxylate | Electrophilic Bromination | jst.go.jp |
| Ethyl 5-bromo-naphtho[1,2-b]furan-2-carboxylate | Arylboronic acid, Pd catalyst | Ethyl 5-aryl-naphtho[1,2-b]furan-2-carboxylate | Suzuki Coupling | jst.go.jp |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate | Naphtho[2,1-b]furan-2-carbohydrazide | Ester to Hydrazide | arkat-usa.orgijpcbs.com |
Green Chemistry Principles in Naphthofuran Ester Synthesis
The application of green chemistry principles to the synthesis of complex molecules like naphthofuran esters is an area of growing importance, aiming to reduce environmental impact through improved efficiency and the use of sustainable practices. While many reported syntheses of this compound and its analogues still employ traditional organic solvents and reagents, several strategies align with the goals of green chemistry.
One key principle is the development of cascade or one-pot reactions. The In(OTf)₃-catalyzed synthesis of naphtho[1,2-b]furan-3-carboxamides from 1,4-naphthoquinones is an example of a cascade reaction that forms multiple bonds in a single operation. rsc.orgrsc.org Such processes increase efficiency and reduce the waste generated from isolating and purifying intermediates.
The use of more environmentally benign solvents and reagents is another critical aspect. While many syntheses rely on solvents like DMF or chlorinated hydrocarbons, some procedures utilize alcohols like methanol or ethanol, which are considered greener alternatives. jst.go.jpbeilstein-journals.org The use of methanol as a C1 source in transition-metal-catalyzed reactions is a recognized green chemistry approach, although its direct application to this specific naphthofuran synthesis has not been detailed. nih.gov
Atom economy is maximized in addition and cyclization reactions where most or all of the atoms of the reactants are incorporated into the final product. The formal [3+2] cycloaddition is an example of a reaction with high atom economy. rsc.org
Furthermore, the development of catalytic processes, whether using transition metals or organocatalysts, is inherently a green principle. Catalysts are used in small amounts and allow for reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and the formation of byproducts compared to stoichiometric reactions. The base-catalyzed synthesis of the naphthofuran ester core from 1-hydroxy-2-naphthaldehyde is an example of a catalytic process that uses a simple, inexpensive mediator. jst.go.jp
Mechanistic Investigations of Naphthofuran Formation and Transformation
Elucidation of Reaction Intermediates (e.g., o-Quinone Methides, Cyclopropane Intermediates)
The formation of the naphthofuran ring often proceeds through highly reactive, short-lived intermediates that are generated in situ. Among the most significant of these are ortho-quinone methides (o-QMs) and, in certain pathways, cyclopropane derivatives.
o-Quinone Methides (o-QMs): These are highly reactive species frequently proposed as key intermediates in the synthesis of naphthofurans and related heterocyclic systems. acs.orgacs.org Their high reactivity stems from the energetic drive of their quinoid structure to revert to a more stable aromatic system. acs.org o-QMs are typically generated in situ from precursors such as phenolic Mannich bases or by fluoride-induced desilylation of silyl-protected o-hydroxybenzyl nitrates. acs.orgnih.gov Once formed, they act as potent electrophiles, readily reacting with a variety of nucleophiles. nih.govresearchgate.net In the context of naphthofuran synthesis, the mechanism is believed to involve the formation of an o-QM intermediate, followed by a Michael-type addition of a nucleophile (such as an ylide), and subsequent intramolecular cyclization to form the dihydrofuran ring, which can then be aromatized. acs.org The transient nature of o-QMs makes them powerful synthons for constructing fused furan (B31954) derivatives. acs.org
Cyclopropane Intermediates: The involvement of cyclopropane intermediates has also been observed in certain synthetic routes toward naphthofurans. For instance, in reactions of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate, the formation of ethyl 4'-oxospiro[cyclopropane-1,1'(4'H)-naphthalene]-2-carboxylates can occur as an unexpected side product alongside the desired ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylates. rsc.org This suggests a competing mechanistic pathway involving the formation of a cyclopropane ring. Furthermore, donor-acceptor (D-A) cyclopropanes are recognized as versatile three-carbon building blocks that can undergo ring-opening reactions to form 1,3-zwitterionic intermediates. frontiersin.org These intermediates are then trapped in cycloaddition reactions, providing a pathway to various carbocyclic and heterocyclic frameworks, demonstrating the utility of cyclopropane ring-opening in complex molecular assembly. frontiersin.org
Mechanistic Pathways of Cycloaddition Reactions
Cycloaddition reactions are a cornerstone for the construction of the naphtho[1,2-b]furan (B1202928) ring system, with formal [3+2] cycloadditions being particularly prevalent. rsc.orgrsc.org These reactions provide a highly efficient method for assembling the five-membered furan ring onto the naphthalene (B1677914) core in a single, often catalyzed, step.
A common strategy involves the reaction of a 1,4-naphthoquinone, acting as a three-atom component precursor, with a two-atom component such as an olefin or a β-ketoamide. rsc.orgrsc.org A plausible mechanism for the In(OTf)₃-catalyzed cascade formal [3+2] cycloaddition of a 1,4-naphthoquinone with a β-ketoamide proceeds as follows rsc.org:
Activation: The Lewis acid catalyst, Indium(III) triflate (In(OTf)₃), coordinates to a carbonyl oxygen of the 1,4-naphthoquinone derivative, enhancing its electrophilicity. rsc.org
Nucleophilic Attack: Concurrently, the catalyst facilitates the enolization of the β-ketoamide, which then acts as a reactive nucleophile. This enol attacks the activated naphthoquinone at the C2 position. rsc.org
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks the enol ether, followed by dehydration. This final step results in the formation of the stable, aromatic naphtho[1,2-b]furan ring system. rsc.org
This cascade process efficiently builds molecular complexity from readily available starting materials without the need to isolate intermediates. acs.org Similar formal [3+2] cycloadditions have been achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst to react 1,4-naphthoquinones with olefins. rsc.org
Catalyst Role in Reaction Selectivity and Efficiency
The choice of catalyst is paramount in directing the outcome of naphthofuran synthesis, profoundly influencing reaction rates, yields, and selectivity. Both Lewis acids and bases play critical roles in different mechanistic pathways.
Lewis acids are frequently employed to activate substrates in cycloaddition reactions. rsc.org In the synthesis of naphtho[1,2-b]furan-3-carboxamides, a screening of various catalysts revealed that Indium(III) triflate (In(OTf)₃) was exceptionally effective. rsc.org While other catalysts like AgOTf produced only trace amounts of the product and salts such as CaCl₂, LiBr, and ZnCl₂ yielded no product at all, In(OTf)₃ provided good to excellent yields. rsc.org Ceric ammonium nitrate (CAN) has also been successfully used to catalyze the [3+2] cycloaddition between 1,4-naphthoquinones and olefins. rsc.org Other transition metal catalysts, such as Rhodium(II) acetate (B1210297), are effective in cycloadditions involving diazonaphthoquinones and enol ethers. rsc.org Silver triflate (AgOTf) has been shown to catalyze the intramolecular transannulation of ((2-alkynyl)aryl)cyclopropyl ketones to yield 2,3-dihydronaphtho[1,2-b]furans. rsc.org
Bases are also utilized to promote specific steps. For example, in reactions proceeding through o-quinone methide intermediates, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly improve reaction times and yields compared to uncatalyzed reactions. acs.org
The table below summarizes the effect of different catalysts on a model reaction for naphthofuran synthesis.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AgOTf (10) | Acetonitrile | 12 | Trace |
| 2 | CaCl₂ (10) | Acetonitrile | 12 | 0 |
| 3 | LiBr (10) | Acetonitrile | 12 | 0 |
| 4 | MgBr₂ (10) | Acetonitrile | 12 | 0 |
| 5 | ZnCl₂ (10) | Acetonitrile | 12 | 0 |
| 6 | In(OTf)₃ (5) | Acetonitrile | 2 | 91 |
| Data derived from a study on the synthesis of naphtho[1,2-b]furan-3-carboxamides. rsc.org |
Kinetic and Thermodynamic Aspects of Naphthofuran Ring Closure
Kinetic Factors: The rate of ring-closure reactions is strongly dependent on the size of the ring being formed. Intramolecular reactions leading to the formation of five-membered rings are generally kinetically favored over the formation of three-, four-, six-, or seven-membered rings. rsc.org This kinetic preference for 5-membered ring formation contributes to the efficiency of synthetic routes that construct the furan moiety of the naphthofuran system.
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl naphtho[1,2-b]furan-2-carboxylate, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like COSY and HMBC, are instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region for the naphthofuran core is expected to show a complex series of multiplets between δ 7.0 and 9.0 ppm. A distinct singlet is anticipated for the proton on the furan (B31954) ring (H-3). The methyl ester group will exhibit a characteristic singlet, typically appearing in the upfield region around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will be characterized by signals for the carbonyl carbon of the ester group (typically δ 160-170 ppm), multiple signals in the aromatic region (δ 110-155 ppm) corresponding to the fused naphthofuran rings, and a signal for the methyl ester carbon around δ 52-55 ppm.
Expected NMR Data for this compound
While specific experimental data for this exact compound is not widely published, the following table outlines the expected chemical shifts based on analysis of closely related naphthofuran structures and standard NMR principles.
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |
| Naphthyl Protons | ¹H NMR | 7.4 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |
| Furan Proton (H-3) | ¹H NMR | ~7.6 | A distinct singlet. |
| Methyl Protons (-OCH₃) | ¹H NMR | ~3.9 - 4.0 | A sharp singlet integrating to three protons. |
| Ester Carbonyl (C=O) | ¹³C NMR | 160 - 165 | Quaternary carbon, typically a weaker signal. |
| Furan & Naphthyl Carbons | ¹³C NMR | 105 - 155 | Multiple signals corresponding to the fused ring system. |
| Methyl Carbon (-OC H₃) | ¹³C NMR | 52 - 55 | Signal for the methyl group of the ester. |
Mass Spectrometry Techniques (HRMS, EI-MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. For this compound (C₁₄H₁₀O₃), the calculated exact mass is 226.06299 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For aromatic esters, the molecular ion peak ([M]⁺) is typically strong due to the stability of the aromatic system. libretexts.org Key fragmentation pathways would likely involve the ester group. miamioh.edu
Common fragmentation patterns for this compound would include:
Loss of a methoxy radical (•OCH₃): This α-cleavage results in the formation of a stable acylium ion [M - 31]⁺. This is often a prominent peak in the mass spectra of methyl esters.
Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the furan ring and the ester group would lead to a fragment corresponding to the naphthofuran cation [M - 59]⁺.
Loss of formaldehyde (CH₂O): Rearrangement and fragmentation can sometimes lead to the loss of neutral molecules like formaldehyde from the ester group.
Predicted Mass Spectrometry Data
| Ion/Fragment | Formula | m/z (Nominal) | Fragmentation Pathway |
| Molecular Ion | [C₁₄H₁₀O₃]⁺ | 226 | Ionization of the parent molecule. |
| Acylium Ion | [C₁₃H₇O₂]⁺ | 195 | Loss of •OCH₃ from the molecular ion. |
| Naphthofuran Cation | [C₁₂H₇O]⁺ | 167 | Loss of •COOCH₃ from the molecular ion. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wikipedia.org The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.
The most prominent features in the spectrum would be:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected in the region of 1715-1730 cm⁻¹. The conjugation with the furan ring system slightly lowers the frequency compared to a saturated ester. spectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹). The methyl group's symmetric and asymmetric C-H stretches would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). wisc.edu
C=C Stretches: Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1450-1620 cm⁻¹ region. chemeurope.com
C-O Stretches: Two distinct C-O stretching bands are expected for the ester group. The C(=O)-O stretch and the O-CH₃ stretch typically appear as strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.com The C-O-C stretch of the furan ring would also contribute to absorption in this fingerprint region.
Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1715 - 1730 | Strong, Sharp |
| C-H Stretch | Aromatic | 3050 - 3150 | Weak to Medium |
| C-H Stretch | Methyl (-OCH₃) | 2850 - 2960 | Weak to Medium |
| C=C Stretch | Aromatic/Furan | 1450 - 1620 | Medium to Weak |
| C-O Stretch | Ester (Asymmetric) | 1250 - 1300 | Strong |
| C-O Stretch | Ester (Symmetric) | 1100 - 1150 | Strong |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry without ambiguity.
While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related naphthofuran derivatives allows for a reliable prediction of its key structural features. nih.govecnu.edu.cn
Expected Structural Features:
Planarity: The fused naphtho[1,2-b]furan (B1202928) ring system is expected to be essentially planar. nih.gov This planarity is a common feature of polycyclic aromatic systems and is crucial for enabling intermolecular interactions like π-π stacking in the crystal lattice.
Intermolecular Interactions: In the solid state, the crystal packing would be stabilized by intermolecular forces. Given the planar aromatic nature of the core, π-π stacking interactions between adjacent naphthofuran rings are highly probable. Weak C-H···O hydrogen bonds involving the ester's carbonyl oxygen and aromatic protons could also play a role in stabilizing the crystal lattice.
Obtaining a single crystal of this compound and performing an X-ray diffraction study would provide definitive proof of its structure and offer valuable insights into its solid-state packing and intermolecular interactions.
Computational Chemistry and Theoretical Modeling of Naphthofuran Systems
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For Methyl naphtho[1,2-b]furan-2-carboxylate, DFT calculations can elucidate its fundamental properties, including molecular geometry, electronic distribution, and spectroscopic characteristics.
Electronic Structure and Reactivity: DFT calculations allow for the optimization of the molecular geometry of this compound, providing precise information about bond lengths, bond angles, and dihedral angles. The electronic properties of the molecule are explored through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. dntb.gov.ua A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other chemical species. For instance, in a related study on methyl-3-aminothiophene-2-carboxylate, the amino and carboxyl groups were identified as key participants in various intermolecular and intramolecular interactions based on ESP analysis. mdpi.com
Spectroscopic Predictions: DFT calculations are also employed to predict various spectroscopic properties of this compound. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. orientjchem.org A comparison of the computed spectra with experimental data can aid in the structural confirmation of the synthesized compound. It is common practice to scale the calculated vibrational frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are essential for the interpretation of experimental NMR spectra. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule |
| C=O Vibrational Frequency (scaled) | ~1720 cm-1 | Corresponds to the ester carbonyl stretch in the IR spectrum |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be a valuable tool for predicting their biological efficacy and guiding the design of more potent derivatives.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related naphthofuran derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability.
A 3D-QSAR study on a series of dibenzofuran derivatives, which are structurally related to naphthofurans, successfully identified key pharmacophoric features responsible for their inhibitory activity against PTP-MEG2. nih.gov The study revealed the importance of one ring aromatic, three hydrophobic, and two hydrogen bond acceptor features for potent inhibition. nih.gov A similar approach could be applied to a series of this compound analogs to understand their structure-activity relationships for a specific biological target. The insights gained from such a QSAR model can be used to predict the activity of new, unsynthesized compounds and to prioritize the synthesis of the most promising candidates.
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or a nucleic acid. nih.gov These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding energy. ekb.eg This allows for the identification of the most likely binding pose and the key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, molecular docking studies on naphthofuran derivatives have been performed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov In a study of novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potential ERα inhibitors, docking simulations revealed favorable binding free energies and identified key hydrogen bond interactions with amino acid residues in the receptor's binding site. nih.gov Similar studies could be conducted for this compound to predict its binding affinity and mode of interaction with a specific biological target.
Molecular Dynamics Simulations: Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms in the complex over time. mdpi.com Starting from the docked pose, an MD simulation can reveal the stability of the complex, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process. nih.gov By analyzing the trajectory of the simulation, one can calculate important parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-target complex, providing a more accurate estimate of the binding affinity than docking alone. mdpi.com
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding interaction |
| Interacting Residues | Tyr123, Phe234, Leu345 | Key amino acids in the binding site involved in the interaction |
| Hydrogen Bonds | 1 | Specific electrostatic interaction contributing to binding affinity |
| Hydrophobic Interactions | Multiple | Non-polar interactions that stabilize the complex |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a crucial role in its biological activity. Computational methods are widely used to perform conformational analysis and to understand the stereochemical aspects of molecules like this compound.
Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the naphthofuran core is largely planar and rigid. A crystal structure of a related compound, 2-methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan, shows that the naphthofuran unit is essentially planar, with a mean deviation of only 0.007 Å from the least-squares plane. nih.gov The main conformational flexibility in this compound would arise from the rotation of the methyl carboxylate group at the 2-position. Computational methods, such as potential energy surface (PES) scans, can be used to identify the most stable conformations of this group and the energy barriers between them. dntb.gov.ua
Stereochemical Considerations: Stereochemistry is of paramount importance in drug design, as different stereoisomers of a molecule can have vastly different biological activities. While this compound itself is achiral, the introduction of substituents on the naphthofuran ring or on the side chain can create chiral centers. For example, some substituted naphthofurans have been synthesized as racemic mixtures and their diastereomers have shown different biological activities. nih.gov Computational modeling can be used to study the different stereoisomers and to predict their interactions with chiral biological targets, such as proteins. This can help in understanding the stereoselectivity of the biological activity and in the design of more potent and selective stereoisomers.
| Parameter | Description | Importance |
|---|---|---|
| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a bond. | Determines the spatial arrangement of substituents. |
| Planarity | The degree to which a molecule or a part of it lies in a single plane. | The naphthofuran core is largely planar, which influences its stacking interactions. nih.gov |
| Chiral Center | An atom that is attached to four different types of atoms or groups of atoms. | Leads to the existence of stereoisomers with potentially different biological activities. |
| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | Often exhibit different pharmacological and toxicological properties. |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions and for characterizing the transition states involved. For the synthesis of this compound, theoretical calculations can be used to explore different reaction pathways, to identify the most plausible mechanism, and to predict the reaction kinetics.
Reaction Mechanism Prediction: There are several synthetic routes to naphthofuran derivatives, often involving cyclization reactions. researchgate.neteurjchem.com DFT calculations can be used to model these reactions and to elucidate the detailed mechanism. For example, in a study of the [8 + 2] cycloaddition reactions of dienylfurans, DFT calculations were used to distinguish between a concerted and a stepwise mechanism. pku.edu.cn The calculations involved locating the transition state structures for each proposed pathway and comparing their activation energies. The pathway with the lowest activation energy is considered the most favorable.
For the synthesis of this compound, computational studies could be used to investigate the mechanism of the key cyclization step. This would involve identifying the reactants, intermediates, transition states, and products for different possible pathways. The calculated energy profile of the reaction would provide valuable insights into the feasibility of each pathway and the factors that control the regioselectivity and stereoselectivity of the reaction.
Transition State Calculations: A transition state is a high-energy, transient species that exists at the maximum of the potential energy surface along the reaction coordinate. Locating the transition state is a crucial step in understanding the mechanism and kinetics of a reaction. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods, are used to find the transition state structure. Once the transition state is located, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that leads to the conversion of reactants to products. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key parameter in determining the reaction rate.
| Concept | Description | Computational Approach |
|---|---|---|
| Reaction Coordinate | A geometric parameter that changes during the conversion of reactants to products. | Potential Energy Surface (PES) Scan |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Transition state optimization algorithms (e.g., STQN) |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Calculated from the energies of the optimized reactant and transition state structures. |
| Imaginary Frequency | A negative vibrational frequency that characterizes a transition state. | Frequency calculation on the optimized transition state structure. |
Molecular Biological Activities and Structure Activity Relationships in Naphthofuran Derivatives
In Vitro Anti-Proliferative Activity against Cancer Cell Lines
Naphthofuran derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines, including HT-29 (colon carcinoma), HeLa (cervical cancer), and HepG2 (liver cancer). The core structure of these compounds provides a versatile scaffold for chemical modifications, leading to the development of potent anti-proliferative agents.
Research into novel furan (B31954) derivatives has shown that these compounds can exhibit pronounced anti-proliferative effects in the micromolar range against HeLa cells. nih.gov For instance, certain furan compounds have been identified with IC50 values ranging from 0.08 to 8.79μM in HeLa cells. nih.gov Similarly, studies on naphthyridine derivatives, which share structural similarities with naphthofurans, have also revealed potent cytotoxic activities against HeLa and other cancer cell lines. nih.gov
Table 1: Anti-Proliferative Activity of Selected Furan Derivatives against HeLa Cells
| Compound | IC50 (μM) |
|---|---|
| 1 | 0.08 |
| 4 | >10 |
| 17 | 1.25 |
| 20 | 8.79 |
| 21 | 3.26 |
| 24 | 0.15 |
| 27 | 2.51 |
| 31 | 6.54 |
| 32 | 0.93 |
Data sourced from studies on novel furan derivatives and their precursors. nih.gov
Identification of Key Structural Motifs for Enhanced Cytotoxicity
The structure-activity relationship (SAR) of naphthofuran derivatives is crucial in understanding the determinants of their cytotoxic potency. Studies have revealed that the nature and position of substituents on the naphthofuran core significantly influence their anti-cancer activity. For instance, in the broader class of naphthoquinones, the presence of hydroxyl and cyano groups has been linked to higher cytotoxic activity. Furthermore, the attachment of heterocyclic moieties such as thiophene, pyridine, and thiazole to the naphthoquinone ring system can enhance cytotoxicity.
In a series of shikonin derivatives, a type of naphthoquinone, specific modifications led to remarkable cytotoxic activity against several cell lines. mdpi.com Analysis of these derivatives underscores the importance of substitution at the 3-position for antitumor selectivity, while a benzenethiol group at the 2-position can significantly boost cytotoxic effects. mdpi.com The presence of a halogen atom on an attached benzene ring has also been shown to increase the cytotoxic potency of 1,2,3-triazole hybrids of 1,4-naphthoquinone. mdpi.com
Molecular Mechanisms of Anti-Proliferative Action
The anti-proliferative action of furan and naphthofuran derivatives is often multifaceted, involving the modulation of key cellular signaling pathways. Research on certain furan derivatives has indicated that their anti-cancer effects may be mediated by promoting the activity of the tumor suppressor protein PTEN. nih.gov This, in turn, leads to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical for cancer cell proliferation and survival. nih.gov
Additionally, some naphthyridine derivatives, which are structurally related to naphthofurans, exert their anticancer effects by acting as antimitotic agents, potentially by interacting with the colchicine binding site on microtubules. nih.gov Others function by inhibiting topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov
In Vitro Antimicrobial and Anti-Parasitic Properties
Beyond their anti-cancer properties, naphthofuran derivatives have demonstrated significant potential as antimicrobial and anti-parasitic agents. They have been evaluated against a spectrum of pathogens, including the malaria parasite Plasmodium falciparum and various bacterial strains. The inherent chemical structure of naphthofurans makes them a promising scaffold for the development of novel anti-infective drugs. researchgate.net
Synthesized naphtho[2,1-b]furan (B1199300) derivatives have shown excellent results in antibacterial activity assays against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net These findings suggest that these compounds could be pursued for further antibacterial studies in the medical field. researchgate.netresearchgate.net
Evaluation against Drug-Resistant Pathogens
A critical area of investigation is the efficacy of naphthofuran derivatives against drug-resistant pathogens. The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new therapeutic agents. Synthetic naphthofuranquinone derivatives have been shown to be effective in eliminating drug-resistant Candida albicans, a common cause of fungal infections. nih.gov Lead compounds with hydroxyimino or O-acetyl oxime moieties have demonstrated potent antifungal activity, superior to conventional drugs like 5-fluorocytosine and fluconazole in killing planktonic fungi. nih.gov
Furthermore, certain 2-hydroxy-3-phenylsulfanylmethyl- nih.gov-naphthoquinones have exhibited activity against Gram-negative bacteria, including strains of Pseudomonas aeruginosa. nih.gov Some of these compounds were effective in inhibiting biofilm formation, a key virulence factor in many chronic infections. nih.gov
Table 2: Antimicrobial Activity of Naphthofuran Derivatives
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans (drug-resistant) | Potent antifungal activity | nih.gov |
| Gram-positive bacteria | Excellent antibacterial activity | researchgate.netresearchgate.net |
| Gram-negative bacteria | Excellent antibacterial activity | researchgate.netresearchgate.net |
Exploration of Putative Antimicrobial Targets
The unique structural features of benzofuran and its derivatives, including naphthofurans, make them privileged structures in the search for efficient antimicrobial candidates. rsc.org These compounds are thought to interact with various biological targets within microbial cells. While the precise mechanisms are still under investigation for many derivatives, the broad spectrum of activity suggests multiple or novel targets. The development of structure-activity relationships for these derivatives is crucial for medicinal chemists to design more effective antimicrobial drugs. rsc.org
Enzyme Inhibitory Activities
Naphthofuran derivatives have also been explored for their ability to inhibit specific enzymes that play critical roles in disease pathogenesis. This includes enzymes involved in microbial metabolism and those associated with neurodegenerative diseases.
Recent studies have identified naphtho[2,1-b]furan derived triazole-pyrimidines as highly potential inhibitors of InhA and Cytochrome c peroxidase. researchgate.net InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA is a validated strategy for anti-TB drug development.
In the context of neurodegenerative disorders like Alzheimer's disease, cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) are important therapeutic targets. nih.gov Certain benzofuran derivatives have shown potent and selective inhibitory activity against BChE. nih.govresearchgate.net For example, Cathafuran C, a 2-arylbenzofuran derivative, exhibited a competitive mode of inhibition with a Ki value of 1.7 μM against BChE. nih.govresearchgate.net Molecular docking and dynamic simulations have been employed to understand the interactions between these inhibitors and the enzyme's active site. researchgate.net
Table 3: Enzyme Inhibitory Activity of Naphthofuran and Related Derivatives
| Enzyme | Inhibitory Activity | Compound Type | Reference |
|---|---|---|---|
| InhA | Potential Inhibition | Naphtho[2,1-b]furan derived triazole-pyrimidines | researchgate.net |
| Cytochrome c peroxidase | Potential Inhibition | Naphtho[2,1-b]furan derived triazole-pyrimidines | researchgate.net |
Antioxidant Activity and Radical Scavenging Mechanisms (e.g., DPPH, Reducing Power Assays)
The antioxidant potential of naphthofuran derivatives is an area of significant interest due to the scaffold's structural similarity to other biologically active aromatic and heterocyclic compounds known for their ability to mitigate oxidative stress. The evaluation of such antioxidant activity is commonly performed using in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidized species. While specific experimental data on the antioxidant activity of Methyl naphtho[1,2-b]furan-2-carboxylate is not extensively detailed in the available research, the general principles of antioxidant mechanisms can be applied to this molecular structure.
Two prevalent methods for assessing antioxidant capacity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the reducing power assay.
The DPPH assay is a widely used spectrophotometric method to determine the antioxidant activity of compounds. mdpi.comnih.gov It utilizes the stable free radical DPPH, which has a deep violet color in solution with a characteristic absorption maximum around 517 nm. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it is reduced to the non-radical form, DPPH-H. nih.gov This reduction leads to a color change from violet to yellow, which is measured by the decrease in absorbance. nih.gov The efficiency of a compound is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
The reducing power assay is another important method used to evaluate the electron-donating capacity of a compound, which is a key indicator of its potential antioxidant activity. In this assay, the presence of antioxidants results in the reduction of a ferricyanide complex (Fe³⁺) to the ferrocyanide form (Fe²⁺). The amount of Fe²⁺ formed is then monitored by measuring the formation of a Perl's Prussian blue complex at 700 nm. A higher absorbance value indicates greater reducing power.
For naphthofuran derivatives, the antioxidant activity is generally associated with the presence of hydroxyl groups on the aromatic ring system, which can readily donate a hydrogen atom to free radicals. In the case of this compound, the core structure possesses a conjugated system that can help stabilize the resulting radical after hydrogen or electron donation. However, without a hydroxyl substituent, its radical scavenging activity might be limited compared to hydroxylated analogs. The activity would primarily depend on the ability of the furan and naphthalene (B1677914) rings to delocalize an unpaired electron.
Structure-Activity Relationship (SAR) Analysis of Substituents on the Naphthofuran-2-carboxylate Core
Key structural features that typically govern the antioxidant activity of aromatic compounds include:
Presence of Hydroxyl Groups: The most significant feature for radical scavenging is the presence of phenolic hydroxyl (-OH) groups. The hydrogen atom from the -OH group is easily donated to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance delocalization over the aromatic ring system. nih.gov For the naphthofuran-2-carboxylate core, the introduction of hydroxyl groups on the naphthalene ring would be expected to dramatically increase antioxidant activity.
Position of Hydroxyl Groups: The relative position of hydroxyl groups is crucial. For instance, an ortho-dihydroxy (catechol) arrangement on the aromatic ring significantly enhances antioxidant activity due to the formation of stable intramolecular hydrogen bonds and the ability to chelate metal ions. nih.gov
Electron-Donating and Electron-Withdrawing Groups: The presence of other substituents on the aromatic core can modulate the antioxidant activity.
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and alkyl groups, can increase the electron density on the aromatic ring, which can enhance the stability of the radical cation and may increase the rate of reaction with free radicals. nih.gov However, replacing a hydroxyl group with a methoxy group generally diminishes antioxidant activity as the methoxy group is less capable of donating a hydrogen atom. nih.gov
Electron-withdrawing groups (EWGs) , such as the carboxylate group (-COOCH₃) present in this compound, tend to decrease antioxidant activity. These groups reduce the electron density on the aromatic system, making the donation of a hydrogen atom or electron more difficult.
Planarity and Conjugation: A planar molecular structure with an extensive system of conjugated π-electrons can better delocalize the unpaired electron of a radical, thereby increasing its stability and enhancing antioxidant potential. The naphthofuran core is a conjugated system, which provides a foundation for this stability.
In the context of this compound, the ester group at the 2-position is an electron-withdrawing group, which would likely decrease the intrinsic antioxidant capacity of the naphthofuran nucleus. An SAR analysis would predict that modifications, such as the introduction of one or more hydroxyl groups on the naphthalene moiety, would be the most effective strategy to enhance its antioxidant and radical scavenging properties. The conversion of the methyl carboxylate to other functional groups could also modulate activity, though likely to a lesser extent than the addition of phenolic hydroxyls.
The following table summarizes the expected influence of different substituents on the antioxidant activity of the naphthofuran-2-carboxylate core, based on general SAR principles.
| Substituent Group | Position on Naphthalene Ring | Expected Effect on Antioxidant Activity | Rationale |
| Hydroxyl (-OH) | Any | Strong Increase | Acts as a primary hydrogen/electron donor to scavenge free radicals. nih.govnih.gov |
| Methoxy (-OCH₃) | Any | Moderate Increase (relative to H) / Decrease (relative to OH) | Electron-donating group that can stabilize radicals; less effective H-donor than -OH. nih.gov |
| Methyl (-CH₃) | Any | Slight Increase | Weakly electron-donating, can offer some stabilization. |
| Carboxylate (-COOCH₃) | 2-position (furan ring) | Decrease | Electron-withdrawing group, reduces the ability to donate an electron or hydrogen. |
| Halogens (-Cl, -Br) | Any | Decrease | Electron-withdrawing through induction, deactivating the ring towards electron donation. |
Emerging Research Directions and Applications in Naphthofuran Science
Naphthofuran-2-carboxylates as Versatile Building Blocks in Complex Molecule Synthesis
Naphthofuran-2-carboxylates, including the methyl ester, are proving to be highly valuable starting materials in the construction of more complex molecular architectures. nih.gov Their fused ring system provides a rigid and predictable framework for further chemical modifications. Organic chemists are leveraging the reactivity of the carboxylate group and the aromatic rings to build intricate structures with potential applications in medicine and materials science.
One notable synthetic strategy involves the conversion of the carboxylate ester into a carbohydrazide. This transformation opens up a pathway to synthesize a variety of Schiff bases by condensation with aldehydes and ketones. nih.govnih.gov These Schiff bases, in turn, can act as ligands for the formation of metal complexes, demonstrating the utility of naphthofuran-2-carboxylates as precursors to novel coordination compounds. nih.govnih.gov
Furthermore, the naphthofuran nucleus itself can be synthesized through various methods, which then allows for the introduction of the carboxylate group. For instance, cascade reactions involving [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides can yield naphtho[1,2-b]furan-3-carboxamides, showcasing the diverse synthetic routes available to access these versatile building blocks. rsc.org The strategic functionalization of the naphthofuran core, often starting from simpler precursors, allows for the creation of a library of derivatives with tailored properties. researchgate.net
Development of Novel Naphthofuran Derivatives with Tuned Biological Profiles
A significant area of research is the development of new naphthofuran derivatives with precisely tuned biological activities. researchgate.netscienceopen.com The naphthofuran scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov By systematically modifying the substituents on the naphthofuran ring system, researchers can fine-tune the pharmacological properties of these compounds to enhance their potency and selectivity for specific targets. nih.gov
For example, a series of novel naphthofuran derivatives were designed and synthesized as potent activators of SIRT1, a protein implicated in diabetic nephropathy. nih.govresearchgate.net Starting from a lead compound identified through virtual screening, researchers synthesized analogues with different substituents to improve their biological activity. nih.govresearchgate.net This structure-activity relationship (SAR) study led to the identification of compounds with enhanced cytoprotective effects against high glucose-induced apoptosis in kidney cells. nih.govresearchgate.net
Another study focused on creating naphtho[1,2-b]furan-2-carboxamide derivatives as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity treatment. nih.gov Through extensive SAR studies, a highly potent antagonist was identified by modifying the aryl and heteroaryl groups at the C-5 position of the naphthofuran skeleton. nih.gov These examples highlight the power of synthetic chemistry to create novel naphthofuran derivatives with tailored biological profiles for therapeutic applications. researchgate.netresearchgate.net
Applications in Materials Science as Specialty Chemicals or Ligands
The unique photophysical and electronic properties of the naphthofuran ring system make its derivatives attractive candidates for applications in materials science. Researchers are exploring their use as specialty chemicals and as ligands for the creation of novel materials with interesting optical, electronic, and magnetic properties.
The ability of naphthofuran derivatives to form stable complexes with various metal ions is a key area of interest. nih.govnih.gov For instance, Schiff bases derived from naphthofuran-2-carbohydrazide have been used to synthesize a new series of Co(II), Ni(II), Cu(II), Cd(II), and Hg(II) complexes. nih.govnih.gov The resulting metal complexes exhibit distinct spectroscopic and electrochemical properties, which could be harnessed for applications in catalysis, sensing, or as molecular magnets. nih.govnih.gov The geometry and electronic structure of these complexes are influenced by both the naphthofuran ligand and the coordinated metal ion. worldwidejournals.comresearchgate.net
Furthermore, some vinylidene-naphthofurans have been shown to exhibit photochromic properties, meaning they can change color upon exposure to light. rsc.org This characteristic opens up possibilities for their use in smart materials, such as in optical data storage, molecular switches, and light-responsive sensors. The ability to control the properties of these materials through chemical modification of the naphthofuran core is a significant advantage.
Integration of Artificial Intelligence and Machine Learning for Naphthofuran Discovery
The discovery and development of new drugs and materials is a time-consuming and expensive process. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process, and the field of naphthofuran research is beginning to harness their potential. nih.govnih.gov These computational approaches can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties. fnasjournals.comcrimsonpublishers.com
One of the key applications of AI in this context is virtual screening, where large libraries of virtual compounds can be rapidly assessed for their potential to bind to a specific biological target. nih.gov This was successfully employed in the discovery of novel SIRT1 activators, where a lead naphthofuran compound was identified from a large chemical database. nih.govresearchgate.net Machine learning models can also be trained to predict the structure-activity relationships of naphthofuran derivatives, helping to guide the design of more potent and selective compounds. nih.gov
Moreover, AI can be used to predict the pharmacokinetic and toxicological properties of new naphthofuran derivatives, reducing the number of failed candidates in later stages of development. mdpi.com As more data on the biological activities and properties of naphthofuran compounds become available, the predictive power of AI and ML models will continue to improve, further streamlining the discovery of new therapeutic agents and functional materials. nih.gov
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While much research has focused on known biological targets for naphthofuran derivatives, there is a growing interest in exploring new and undiscovered therapeutic applications. The structural diversity of naphthofurans suggests that they may interact with a wide range of biological molecules, offering the potential to address unmet medical needs. eurjchem.com
For instance, some naphthofuran derivatives have been found to exhibit unexpected biological activities. A study on substituted naphthofurans designed as serotonin receptor ligands revealed that they also possessed significant affinity for muscarinic receptors. nih.govacs.org This serendipitous discovery highlights the potential for naphthofurans to interact with multiple targets and opens up new avenues for research into their therapeutic potential.
Understanding the detailed mechanistic pathways through which naphthofuran derivatives exert their biological effects is another crucial area of investigation. For the SIRT1 activators mentioned earlier, studies have shown that they work by activating SIRT1 and promoting the deacetylation of downstream targets like p53 and NF-κB, which are involved in apoptosis and inflammation. nih.govresearchgate.net Elucidating these mechanisms is essential for the rational design of new drugs and for understanding their potential side effects.
Advancements in High-Throughput Screening and Assay Development for Naphthofuran Compounds
To efficiently explore the vast chemical space of naphthofuran derivatives and identify new bioactive compounds, advancements in high-throughput screening (HTS) and assay development are essential. danaher.compageplace.de HTS allows for the rapid testing of large libraries of compounds against a specific biological target, significantly accelerating the initial stages of drug discovery. elsevier.com
The development of robust and reliable assays is a critical component of this process. danaher.com These assays must be sensitive enough to detect the activity of potent compounds and specific enough to avoid false positives. For example, in the search for SIRT1 activators, a fluorometric drug discovery kit was used to perform the in vitro SIRT1 activation assay. nih.gov This type of assay is well-suited for HTS, allowing for the efficient screening of numerous naphthofuran derivatives.
Researchers are also developing novel screening methods to identify compounds with specific activities. For example, antibacterial screening of newly synthesized naphthofuran derivatives has been conducted using the cup-plate method to measure the zone of inhibition against various bacterial strains. researchgate.net As new biological targets for naphthofurans are identified, the development of corresponding HTS assays will be crucial for discovering new lead compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl naphtho[1,2-b]furan-2-carboxylate?
- Answer : The synthesis typically involves three key steps:
- Cyclization : Formation of the naphthofuran core via acid/base-catalyzed reactions of naphthalene derivatives with furan precursors (e.g., using H₂SO₄ or KOH) .
- Esterification : Introduction of the methyl carboxylate group via reaction with methanol under catalytic conditions (e.g., H⁺ or DMAP) .
- Purification : Chromatography (silica gel or HPLC) and crystallization are standard for isolating high-purity product .
- Key Reagents : Methanol, sulfuric acid, and catalysts like pyridine derivatives.
Q. What analytical techniques are most reliable for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ester functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for structural elucidation .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and furan ring vibrations .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to enhance cyclization efficiency .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve esterification kinetics .
- Data Note : Yields >80% are achievable with optimized Pd-mediated cyclization .
Q. What mechanistic insights explain its potential bioactivity (e.g., anticancer effects)?
- Answer :
- Molecular Docking : Computational studies suggest the furan ring and ester group interact with NF-κB or kinase active sites, inhibiting pro-survival pathways .
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) to correlate structure-activity relationships (SAR) with substituent modifications .
Q. How can conflicting data on reaction byproducts be resolved?
- Answer :
- Byproduct Profiling : Use LC-MS/MS to identify dimers or oxidation products (e.g., quinone derivatives) .
- Computational Modeling : DFT calculations predict thermodynamic stability of intermediates, guiding condition adjustments (e.g., lower temperature to avoid side reactions) .
Methodological Considerations
Q. What strategies ensure reproducibility in toxicological assessments?
- Answer :
- Standardized Exposure Models : Use OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) .
- Metabolite Tracking : LC-MS-based metabolomics identifies toxic metabolites (e.g., epoxide derivatives) in hepatic microsome studies .
Q. How can natural sources of naphthofuran derivatives be explored?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
